![molecular formula C18H18FN3O4 B4175743 1-(2-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4175743.png)
1-(2-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine
Overview
Description
1-(2-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential use in medicinal chemistry. This compound has shown promising results in various studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions are discussed in
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine involves the inhibition of specific enzymes and receptors in the body. It has been shown to selectively target cancer cells and induce apoptosis, making it a potential anticancer agent. It also has anti-inflammatory properties and can modulate the immune system, making it useful in the treatment of various inflammatory diseases.
Biochemical and Physiological Effects
1-(2-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects on the body. It can modulate the expression of specific genes and proteins, leading to changes in cellular function. It also has antioxidant properties and can protect cells from oxidative stress. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments include its high selectivity, potency, and specificity. It can be used to study specific enzymes and receptors in the body, making it a valuable tool for drug development. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research and development of 1-(2-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic uses in various diseases. Additionally, its potential use in combination therapy with other drugs should be investigated to enhance its efficacy and reduce toxicity.
Conclusion
In conclusion, 1-(2-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is a promising compound that has shown potential in medicinal chemistry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic uses and to optimize its synthesis and efficacy.
Scientific Research Applications
1-(2-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been extensively studied for its potential use in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its ability to selectively target specific receptors and enzymes in the body makes it a valuable tool for drug development.
properties
IUPAC Name |
(2-fluorophenyl)-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c1-26-13-6-7-16(17(12-13)22(24)25)20-8-10-21(11-9-20)18(23)14-4-2-3-5-15(14)19/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPZADJHDSQNJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795356 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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